2-(4-methylphenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate
Overview
Description
2-(4-methylphenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate is a complex organic compound characterized by its unique structure, which includes a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-methylbenzaldehyde and 4-fluoroaniline. These intermediates undergo a series of reactions including condensation, amination, and esterification.
Condensation Reaction: The initial step involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide to form the corresponding β-keto ester.
Amination: The β-keto ester is then reacted with 4-fluoroaniline under acidic conditions to introduce the amino group.
Esterification: Finally, the product is esterified with phenylacetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of both fluorine and methyl groups can significantly influence the biological activity of these derivatives.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism by which 2-(4-methylphenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate
- 2-(4-methylphenyl)-2-oxoethyl 2-[(4-bromophenyl)amino]-4-oxo-4-phenylbutanoate
- 2-(4-methylphenyl)-2-oxoethyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenylbutanoate
Uniqueness
Compared to its analogs, 2-(4-methylphenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly alter the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-(4-fluoroanilino)-4-oxo-4-phenylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-17-7-9-19(10-8-17)24(29)16-31-25(30)22(27-21-13-11-20(26)12-14-21)15-23(28)18-5-3-2-4-6-18/h2-14,22,27H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXRRDXXHFOFNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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